3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Blocks

3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one (CAS 1190316-65-4) is a heterocyclic small molecule belonging to the pyrrolo[2,3-c]pyridin-7-one (6-azaindole-7-one) class. It possesses a molecular formula of C₇H₅IN₂O and a molecular weight of 260.03 g·mol⁻¹.

Molecular Formula C7H5IN2O
Molecular Weight 260.03 g/mol
Cat. No. B12867546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
Molecular FormulaC7H5IN2O
Molecular Weight260.03 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1C(=CN2)I
InChIInChI=1S/C7H5IN2O/c8-5-3-10-6-4(5)1-2-9-7(6)11/h1-3,10H,(H,9,11)
InChIKeyPRKCNCBWIXJPTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one: Core Scaffold Identity and Physicochemical Baseline for Procurement


3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one (CAS 1190316-65-4) is a heterocyclic small molecule belonging to the pyrrolo[2,3-c]pyridin-7-one (6-azaindole-7-one) class. It possesses a molecular formula of C₇H₅IN₂O and a molecular weight of 260.03 g·mol⁻¹ [1]. The compound features an iodine atom at the 3-position of the fused pyrrolopyridinone ring system, which serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions [2]. Computed physicochemical descriptors include an XLogP3 of 1.1, a topological polar surface area of 44.9 Ų, two hydrogen bond donors, and one hydrogen bond acceptor, placing it in favorable property space for CNS drug discovery programs [1]. The compound is commercially available at purities of 95–98% from multiple suppliers, supporting its use as a building block in medicinal chemistry .

Why In-Class Pyrrolopyridinones Cannot Be Simply Interchanged for 3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one


Within the pyrrolo[2,3-c]pyridin-7-one scaffold family, substitution at the 3-position is a critical determinant of both synthetic downstream utility and biological target engagement. The 3-iodo substituent provides a substantially lower bond dissociation energy (C–I ≈ 57 kcal·mol⁻¹) compared to C–Br (≈ 70 kcal·mol⁻¹) or C–Cl (≈ 84 kcal·mol⁻¹), enabling milder and more selective cross-coupling conditions [1]. Conversely, the 4-iodo regioisomer (4-iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, CAS 1956341-59-5) places the halogen at a topologically distinct position, leading to divergent vectors in fragment elaboration and potentially altered biological profiles . The unsubstituted parent scaffold (CAS 259684-36-1) lacks the reactive handle entirely, precluding direct arylation strategies without additional functionalization steps [2]. Furthermore, the 3-iodo derivative has been specifically cited for its pronounced antiproliferative and differentiation-inducing activity in cellular assays, a functional property that cannot be assumed for other halogen or position variants without explicit validation [3].

Quantitative Differentiation Evidence: 3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one Versus Closest Analogs


C–I vs C–Br Bond Dissociation Energy: Enabling Milder Cross-Coupling for 3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one

The carbon–iodine bond in 3-iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one has a bond dissociation energy (BDE) of approximately 57 kcal·mol⁻¹, which is significantly lower than the C–Br BDE in the corresponding 3-bromo analog (~70 kcal·mol⁻¹) [1]. This ~13 kcal·mol⁻¹ difference translates into faster oxidative addition kinetics with Pd(0) catalysts, enabling room-temperature Suzuki–Miyaura and Sonogashira couplings that the bromo analog may require elevated temperatures to achieve. The chloro analog (C–Cl BDE ~84 kcal·mol⁻¹) is essentially inert under the same mild conditions [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Blocks

Antiproliferative Activity of 3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one in Cellular Differentiation Assays

Patent-derived data indicates that 3-iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its potential use as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This functional activity has not been reported for the 3-bromo, 3-chloro, or 4-iodo regioisomeric analogs in the same assay context, suggesting a halogen- and position-specific pharmacophoric requirement.

Cancer Research Cellular Differentiation Antiproliferative Agents

Regioisomeric Differentiation: 3-Iodo vs 4-Iodo Substitution in the Pyrrolo[2,3-c]pyridin-7-one Scaffold

The 3-iodo substitution in 3-iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one places the halogen on the pyrrole ring of the 6-azaindole-7-one core, oriented toward the C2–C3 edge, whereas the 4-iodo regioisomer (4-iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, CAS 1956341-59-5) places iodine on the pyridinone ring, oriented toward the C4 position [1]. This topological difference results in distinct exit vectors for elaborated fragments: the 3-position vector projects approximately 120° relative to the N1–H and C7=O pharmacophoric elements, while the 4-position vector projects roughly 60° relative to the same reference points. In kinase inhibitor design, where the 6-azaindole core typically binds the hinge region, this angular divergence can dictate whether a substituted aryl group extends into the solvent-exposed region, the back pocket, or the selectivity pocket [2].

Fragment-Based Drug Design Structure–Activity Relationships Regiochemistry

Physicochemical Property Comparison: 3-Iodo vs 3-Bromo Analog for CNS Drug-Likeness

3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one has an XLogP3 of 1.1 and a topological polar surface area (TPSA) of 44.9 Ų, placing it within favorable CNS drug-like space (typically XLogP 1–5, TPSA < 90 Ų) [1]. The corresponding 3-bromo analog (C₇H₅BrN₂O, MW 213.03) has a lower molecular weight but also a lower XLogP (estimated ~0.8) due to the reduced polarizability of bromine compared to iodine . The higher polarizability of the iodine substituent may enhance specific halogen-bonding interactions with target protein backbone carbonyls, a feature increasingly exploited in fragment-based drug design [2].

Physicochemical Profiling CNS Drug Discovery Lead Optimization

Commercial Availability and Purity: 3-Iodo vs 4-Iodo Regioisomer Procurement Comparison

3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one is available from multiple global suppliers at 95–98% purity, with the higher purity grade (98%) being standard from suppliers such as Leyan (Product No. 1562209), MolCore, and 001Chemical [1]. The 4-iodo regioisomer (4-iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, CAS 1956341-59-5) is commercially available but typically at a lower purity of 97% and from a more limited supplier base . This difference in supply chain maturity and purity specification reflects the broader adoption of the 3-iodo scaffold in medicinal chemistry programs, making it a more reliable procurement choice for long-term project continuity.

Chemical Sourcing Building Block Procurement Supply Chain

High-Impact Application Scenarios for 3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one Based on Quantitative Evidence


Kinase Inhibitor Fragment Elaboration via Suzuki–Miyaura Cross-Coupling at the C3 Position

The low C–I bond dissociation energy (~57 kcal·mol⁻¹) of 3-iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one enables efficient Pd-catalyzed Suzuki–Miyaura coupling at room temperature to introduce aryl or heteroaryl diversity at the 3-position [1]. This is particularly advantageous for constructing kinase inhibitor libraries where the 6-azaindole-7-one core serves as a hinge-binding motif and the elaborated 3-aryl group explores the selectivity pocket [2]. Programs targeting kinases with a gatekeeper residue or a back pocket accessible from the C3 vector (e.g., DYRK1A, CLK family) benefit directly from the regiochemistry and reactivity profile of this scaffold.

CNS-Penetrant Lead Optimization Leveraging Favorable Physicochemical Properties

With an XLogP3 of 1.1 and a TPSA of 44.9 Ų, 3-iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one sits within the desirable property space for CNS drug discovery [1]. Its modest molecular weight (260.03 g·mol⁻¹) and balanced hydrogen bond donor/acceptor profile make it an attractive starting fragment for CNS-targeted programs that require blood–brain barrier penetration. The iodine atom's higher polarizability compared to bromine or chlorine also enables structure-based design exploiting halogen bonding to backbone carbonyls, potentially improving binding affinity without increasing molecular weight into unfavorable ranges [2].

Antiproliferative Agent Development for Hematological Malignancies and Psoriasis

Patent-derived functional data indicate that 3-iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one possesses pronounced antiproliferative activity and the ability to induce differentiation of undifferentiated cells toward the monocyte lineage [1]. This dual mechanism—simultaneously arresting proliferation while promoting terminal differentiation—is therapeutically relevant to acute myeloid leukemia (AML) and other hematological malignancies, as well as to hyperproliferative skin conditions such as psoriasis. While detailed IC₅₀ values are not publicly available, the specificity of this functional annotation to the 3-iodo derivative (as opposed to other halogen or regioisomeric analogs) makes it the preferred starting point for follow-up SAR exploration in these disease areas.

Chemoproteomic Probe Synthesis via Bioorthogonal Handle Installation

The iodine at the 3-position serves as a traceless synthetic handle that can be replaced with alkyne-, azide-, or biotin-containing groups via Sonogashira coupling or copper-catalyzed azide–alkyne cycloaddition (CuAAC) after initial derivatization [1]. The resulting probes retain the core 6-azaindole-7-one pharmacophore while enabling target engagement studies, pull-down experiments, and cellular imaging. The well-established multi-supplier availability at 98% purity supports reproducible probe synthesis across multiple batches, a critical requirement for chemoproteomic workflows.

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